

# An In-depth Technical Guide on the Photophysical Characteristics of Dibromoanthracene

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## Compound of Interest

Compound Name: 1,2-Dibromoanthracene

Cat. No.: B15476559

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### A Note on the Target Molecule:

Initial literature searches for the photophysical characteristics of **1,2-Dibromoanthracene** revealed a significant lack of available quantitative data. This specific isomer is not well-characterized in scientific literature concerning its photophysical properties. In contrast, the isomer 9,10-Dibromoanthracene is extensively studied and serves as a foundational building block in the development of organic electronics and photophysical research.

Therefore, to provide a comprehensive and data-rich technical guide as requested, this document will focus on the well-documented photophysical characteristics of 9,10-Dibromoanthracene. This isomer offers a wealth of experimental data and established protocols, making it a valuable and representative subject for researchers, scientists, and drug development professionals interested in the photophysics of dibrominated anthracenes.

## Core Photophysical Characteristics of 9,10-Dibromoanthracene

9,10-Dibromoanthracene (9,10-DBA) is a yellow crystalline solid known for its blue electroluminescence.<sup>[1]</sup> Its photophysical properties are dictated by the anthracene core, with the bromine substituents influencing excited state dynamics, particularly through the heavy-atom effect which can enhance intersystem crossing.

## Data Presentation

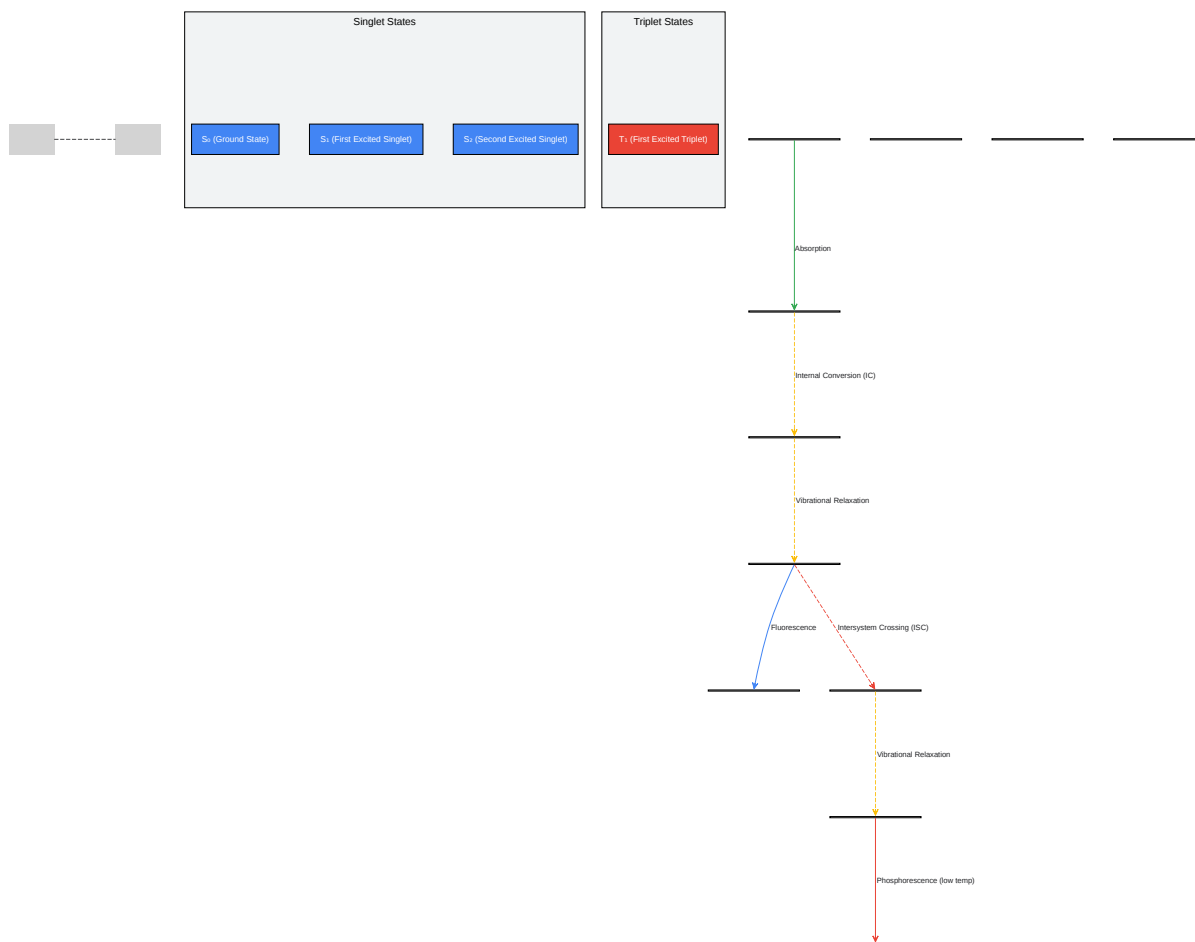
The following table summarizes the key quantitative photophysical data for 9,10-Dibromoanthracene in various solvents.

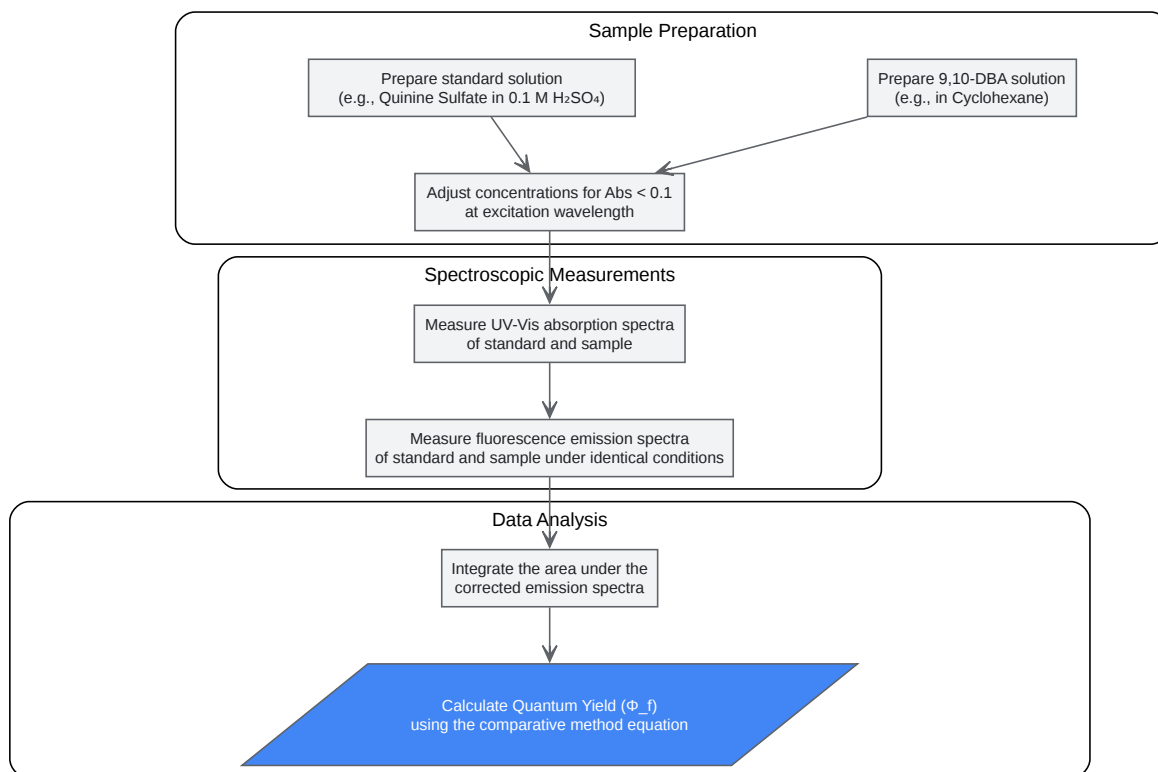
Parameter	Value	Solvent	Reference
Absorption Maxima ( $\lambda_{\text{abs}}$ )	360 nm, 379 nm, 403 nm	Dimethylformamide (DMF)	[2]
~380 nm, ~400 nm	Carbon Disulfide	[1]	
Molar Extinction Coefficient ( $\epsilon$ )	Not explicitly stated for all peaks. The NIST database shows $\log(\epsilon)$ values of approximately 4.0 at the main absorption peaks.	Cyclohexane	[3]
Emission Maxima ( $\lambda_{\text{em}}$ )	~410 nm, ~430 nm	3-Methylpentane	[4]
Fluorescence Quantum Yield ( $\Phi_{\text{f}}$ )	The fluorescence quantum yield is sensitive to the solvent and temperature. While a definitive value in a standard solvent at room temperature is not consistently reported across the literature, it is known to be lower than that of unsubstituted anthracene due to the heavy-atom effect of bromine, which promotes intersystem crossing. For context, the fluorescence quantum yield of anthracene is	-	

	approximately 0.27-0.36.[5]		
Fluorescence Lifetime ( $\tau_f$ )	$1.6 \times 10^{-10}$ s (0.16 ns)	3-Methylpentane at 296 K	[4]
Phosphorescence	Generally considered non-phosphorescent in fluid solution at room temperature. Phosphorescence is observed at low temperatures (e.g., 77 K) in a rigid matrix.[1]	Low-temperature rigid glass (e.g., EPA)	[1]
Phosphorescence Lifetime ( $\tau_p$ )	Not readily observed at room temperature in solution. At 77 K in a rigid glass, the lifetime is on the order of seconds. For example, a derivative, 2,7-dibromophenanthrene, has a phosphorescence lifetime of over 3 seconds at 77 K.[6]	Low-temperature rigid glass	[6]

## Mandatory Visualizations

### Jablonski Diagram for 9,10-Dibromoanthracene





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